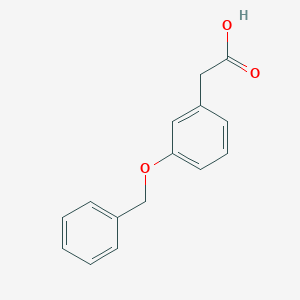

2-(3-(Benzyloxy)phenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenylmethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)10-13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZKAZNUCYYBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404655 | |

| Record name | [3-(Benzyloxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-58-8 | |

| Record name | [3-(Benzyloxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Benzyloxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(3-(benzyloxy)phenyl)acetic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(3-(benzyloxy)phenyl)acetic acid

Introduction

This compound is a valuable intermediate in organic synthesis, particularly within the development of novel pharmaceutical agents and biologically active molecules. Its structure, featuring a phenylacetic acid core with a benzyl ether protecting group, makes it a versatile building block. The phenylacetic acid moiety is a known pharmacophore found in numerous drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] The benzyloxy group serves as a protected form of a phenol, allowing for selective reactions at other parts of the molecule before its potential deprotection to reveal the hydroxyl functionality.

This guide provides a detailed exploration of robust and scientifically validated pathways for the synthesis of this target molecule. We will delve into two primary, logical strategies, offering a comparative analysis to inform methodological choices in a research and development setting. The discussion will extend beyond procedural steps to address the underlying chemical principles, the rationale for specific reagents and conditions, and a critical evaluation of each route's practicality.

Retrosynthetic Analysis

A retrosynthetic approach to this compound identifies two primary bond disconnections that form the basis of our synthetic strategies.

-

C-O Ether Bond Disconnection: The most intuitive disconnection is the benzyl ether linkage. This suggests a synthesis starting from a precursor containing the phenol, namely 3-hydroxyphenylacetic acid or its ester derivative, and installing the benzyl protecting group.

-

C-C Side-Chain Bond Disconnection: An alternative disconnection breaks the bond between the benzene ring and the acetic acid side chain. This implies starting with a C1 synthon (like a cyanide or carboxylate group) and attaching it to a phenyl ring that already bears the benzyloxy group.

These two conceptual pathways lead to distinct and practical synthetic routes, which are detailed below.

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: O-Benzylation of 3-Hydroxyphenylacetic Acid Derivative

This is the most direct and widely employed strategy. It commences with the commercially available 3-hydroxyphenylacetic acid. To prevent competitive reactions, the carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) prior to the benzylation of the phenolic hydroxyl group. The benzyl group is an excellent choice for protecting phenols as it is stable under a wide range of acidic and basic conditions but can be readily removed via catalytic hydrogenolysis.[2][3][4]

Mechanism and Rationale

The core of this pathway is a Williamson ether synthesis. The phenolic hydroxyl group is deprotonated by a mild base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the benzyl ether. Using a polar aprotic solvent like acetone or DMF facilitates this SN2 reaction.[2] The final step is a simple saponification (base-catalyzed hydrolysis) of the ester to yield the target carboxylic acid.

Caption: Workflow for the O-Benzylation synthesis pathway.

Experimental Protocol

Step 1a: Esterification of 3-Hydroxyphenylacetic Acid (Optional, if starting from the acid)

-

Reaction Setup: Dissolve 3-hydroxyphenylacetic acid (1.0 eq) in methanol (approx. 0.2 M).

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Reaction: Reflux the mixture for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).[5]

-

Workup: Cool the mixture, remove methanol under reduced pressure. Add water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-hydroxyphenylacetate, which can often be used without further purification.

Step 1b: O-Benzylation of Methyl 3-hydroxyphenylacetate

-

Reaction Setup: In a round-bottom flask, dissolve methyl 3-hydroxyphenylacetate (1.0 eq) in anhydrous acetone or DMF.

-

Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) and benzyl bromide (BnBr, 1.1-1.2 eq). The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction by in-situ formation of the more reactive benzyl iodide.[2][3]

-

Reaction: Heat the mixture to reflux and stir vigorously for 6-12 hours. Monitor the reaction progress using TLC.

-

Workup: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

Step 1c: Saponification to the Final Acid

-

Reaction Setup: Dissolve the crude methyl 2-(3-(benzyloxy)phenyl)acetate from the previous step in a mixture of methanol and water (e.g., 3:1 v/v).

-

Hydrolysis: Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

-

Workup: Cool the mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Isolation: Acidify the cool aqueous solution to pH 2-3 with 1M hydrochloric acid (HCl). The product will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed if higher purity is required.

Pathway 2: Side-Chain Construction via Nitrile Hydrolysis

This alternative strategy involves forming the acetic acid side chain on a benzene ring that already contains the benzyloxy moiety. This route typically begins with 3-hydroxybenzaldehyde, which is first benzylated and then converted into a benzyl halide. The halide is subsequently displaced by cyanide, and the resulting nitrile is hydrolyzed to the carboxylic acid.

Mechanism and Rationale

This multi-step process leverages two classic name reactions. First, a nucleophilic substitution (SN2) reaction where a cyanide anion (from KCN or NaCN) displaces a halide from 3-(benzyloxy)benzyl chloride to form 2-(3-(benzyloxy)phenyl)acetonitrile.[1] Second, the hydrolysis of the nitrile group to a carboxylic acid. This hydrolysis can be performed under either acidic or basic conditions, proceeding through an amide intermediate.[6][7] While effective, this pathway involves more steps and utilizes highly toxic cyanide salts, which requires stringent safety precautions.

Caption: Workflow for the Nitrile Hydrolysis synthesis pathway.

Experimental Protocol

(Note: The synthesis of the starting material, 3-(benzyloxy)benzyl chloride, from 3-hydroxybenzaldehyde is a prerequisite and typically involves O-benzylation, reduction of the aldehyde to an alcohol, and conversion of the alcohol to the chloride.)

Step 2a: Cyanation of 3-(Benzyloxy)benzyl Chloride

-

Reaction Setup: In a well-ventilated fume hood, combine 3-(benzyloxy)benzyl chloride (1.0 eq), potassium cyanide (KCN, 1.2 eq), and a catalytic amount of a phase-transfer catalyst like 18-crown-6 or tetrabutylammonium iodide (TBAI) in a suitable solvent such as acetonitrile (MeCN) or ethanol.[1]

-

Reaction: Heat the mixture to reflux for 12-24 hours. Monitor the disappearance of the starting material by TLC.

-

Workup (Caution: Cyanide): Cool the reaction mixture. Filter off the inorganic salts. Quench any residual cyanide in the filtrate and salts with an appropriate bleach or hydrogen peroxide solution according to institutional safety protocols. Concentrate the organic filtrate under reduced pressure.

-

Purification: Extract the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The resulting 2-(3-(benzyloxy)phenyl)acetonitrile can be purified by column chromatography or used directly in the next step.

Step 2b: Hydrolysis of 2-(3-(Benzyloxy)phenyl)acetonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the crude nitrile (1.0 eq) with an excess of aqueous sulfuric acid (e.g., 70% w/w).[8]

-

Reaction: Heat the mixture until a vigorous reaction begins, then remove the heat source. Once the initial exotherm subsides, continue to heat at reflux for 2-4 hours until hydrolysis is complete.

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice in a separate beaker.

-

Isolation: A crude solid of the product, potentially containing some phenylacetamide intermediate, will precipitate. Dissolve the crude product in a dilute sodium hydroxide solution.

-

Purification: Filter off any insoluble amide impurity. Re-acidify the filtrate with dilute mineral acid to precipitate the pure this compound. Collect the solid by filtration, wash with cold water, and dry.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as scale, available starting materials, and safety considerations.

| Feature | Pathway 1: O-Benzylation | Pathway 2: Nitrile Hydrolysis |

| Starting Materials | 3-Hydroxyphenylacetic acid (commercially available) | 3-Hydroxybenzaldehyde (requires multi-step conversion to benzyl chloride) |

| Number of Steps | 2-3 (including optional esterification) | 4-5 (from 3-hydroxybenzaldehyde) |

| Reagent Safety | Uses benzyl bromide (lachrymator).[3] | High Hazard: Uses highly toxic potassium/sodium cyanide. Requires strict handling protocols. |

| Scalability | Generally straightforward to scale up. | Scalability is challenging due to cyanide handling and disposal. |

| Typical Yields | Good to excellent (often >80% over two steps). | Moderate to good, but can be variable depending on the efficiency of each step. |

| Simplicity | High. The procedure is robust and uses common laboratory transformations. | Moderate. Involves more steps and more hazardous reagents. |

Conclusion

For the laboratory-scale synthesis of this compound, Pathway 1 (O-Benzylation) is demonstrably superior. Its reliance on readily available starting materials, a shorter overall sequence, higher typical yields, and, most importantly, the avoidance of highly toxic cyanide reagents make it the preferred method for researchers. The protocol is robust, scalable, and employs standard organic chemistry techniques. Pathway 2 remains a viable, albeit less efficient and more hazardous, alternative that may be considered only if the specific precursors are readily available and appropriate safety infrastructure is in place. This guide provides the necessary technical foundation for scientists to confidently and safely produce this key synthetic intermediate.

References

- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

- Grignard, V., & Tissier, L. (1901). Process for preparation of 2-phenyl acetic acid derivatives. US Patent US6531597B2.

- Unknown. (N/A). A kind of method for preparing phenylacetic acid. Chinese Patent CN107445822A.

- Unknown. (N/A). Synthesis of Phenylacetic Acid. Rhodium Archive.

- Dewick, P. M. (1981). Benzyl p-Toluenesulphonate as an O-Benzylating Agent for the Protection of Phenols. Synthetic Communications, 11(10), 853-857.

- Unknown. (N/A). Process for the manufacture of phenylacetic acid derivatives. European Patent EP1368295B1.

- Kimpel, N., et al. (2022). Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids. ACS Omega.

- Unknown. (N/A). Synthesis of (2) Benzoyloxy Acetic Acid. PrepChem.com.

- Unknown. (N/A). Method for producing (2-hydroxyphenyl) acetic acid. Japanese Patent JPH05132447A.

- Organic Chemistry Portal. (N/A). Willgerodt-Kindler Reaction.

- Unknown. (1995). Preparation process for hydroxyphenylacetic acids. US Patent US5395964A.

- Zhang, Y., et al. (2015). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate.

- Unknown. (N/A). Benzoic and phenyl acetic acid derivatives as hnf-4 modulators. WIPO Patent WO2005009104A2.

- Unknown. (1993). Preparation of 2-hydroxyphenyl-acetic acid. US Patent US5221772A.

- Unknown. (2021). Catalyst Carbonylation. CST Mini-Review.

- Chem-Station. (2014). Benzyl (Bn) Protective Group.

- Piotrowska, D. G., et al. (2010). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. ResearchGate.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Hydroxyphenylacetic Acid from 2-Chlorophenylacetic Acid.

- Adapa, S. R., et al. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org.

- Jana, S., et al. (2021). Solvent-promoted photochemical carbonylation of benzylic C–H bonds under iron catalysis. Organic & Biomolecular Chemistry.

- LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis.

- Common Organic Chemistry. (N/A). Benzyl Protection.

- Gontarska, M., et al. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 26(11), 3329.

- Gontarska, M., et al. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate.

- Inventiva Pharma. (N/A). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- Unknown. (N/A). Method for synthesis of phenylacetic acid by carbonylation of benzyl chloride. Chinese Patent CN103193619A.

- Unknown. (1973). Process for preparing phenylacetic acid. US Patent US3708529A.

- Bolm, C., et al. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews.

- Unknown. (N/A). Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone. Sciencemadness.org.

- Unknown. (N/A). Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. Chinese Patent CN101381325B.

- madscientist. (2003). Willgerodt Reaction. Sciencemadness Discussion Board.

- Lab Results Explained. (N/A). 3-Hydroxyphenylacetic Acid.

- Rupa Health. (N/A). 3-Hydroxyphenylacetic Acid.

- PubChem. (N/A). 3'-Hydroxyphenylacetic acid.

- Human Metabolome Database. (N/A). Showing metabocard for 3-Hydroxyphenylacetic acid (HMDB0000440).

- Ludwig, T., et al. (2021). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. Nutrients.

- Chemiz. (2022). Conversion of Benzene to Phenylacetic acid. YouTube.

- ChemScene. (N/A). 2-(4-(Benzyloxy)phenyl)acetic acid.

- BLDpharm. (N/A). 2-(3-(Benzyloxy)phenyl)acetonitrile.

- Cook, S. D., et al. (2019). An Historical Review of Phenylacetic Acid. Plant and Cell Physiology, 60(2), 231-240.

- Organic Syntheses. (N/A). Organic Syntheses Procedure.

- Sigma-Aldrich. (N/A). (BENZYLOXY)(PHENYL)ACETIC ACID.

- Quirky Science. (2013). Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective.

- Unknown. (N/A). Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium. Chinese Patent CN100586923C.

Sources

- 1. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective [quirkyscience.com]

- 8. Synthesis of Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]

An In-depth Technical Guide to 2-(3-(benzyloxy)phenyl)acetic acid

Introduction

2-(3-(benzyloxy)phenyl)acetic acid is a carboxylic acid derivative featuring a phenylacetic acid core. The defining characteristic of this molecule is the benzyl ether linkage at the meta-position of the phenyl ring. This structural motif makes it a valuable intermediate and building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Phenylacetic acid and its derivatives are known to be key components in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antibiotics[1]. The presence of the benzyloxy group offers a site for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and handling of this compound for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the foundation of any scientific investigation. The key identifiers and physicochemical properties of this compound are summarized below, providing a quantitative basis for its handling and application in experimental design.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | (3-Benzyloxyphenyl)acetic acid, 3-Benzyloxy phenyl acetic acid | [2] |

| CAS Number | 1860-58-8 | [2] |

| Molecular Formula | C₁₅H₁₄O₃ | [2] |

| Molecular Weight | 242.27 g/mol | [2] |

| Melting Point | 121-125 °C | [2] |

| Boiling Point | 418.4 °C at 760 mmHg | [2] |

| Density | 1.201 g/cm³ | [2] |

| Flash Point | 158.3 °C | [2] |

| InChI Key | LLZKAZNUCYYBQO-UHFFFAOYSA-N | |

| SMILES | OC(=O)Cc1cccc(OCc2ccccc2)c1 |

Synthesis and Reactivity

The most common and logical synthetic route to this compound is through the Williamson ether synthesis. This classic organic reaction provides a reliable method for forming the characteristic ether linkage[3][4].

Synthetic Pathway: Williamson Ether Synthesis

The synthesis involves the reaction of 3-hydroxyphenylacetic acid with a benzyl halide (e.g., benzyl bromide) in the presence of a suitable base. The reaction proceeds via an Sₙ2 mechanism, where the deprotonated phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide[3][4].

-

Rationale for Reagent Selection :

-

Starting Material : 3-Hydroxyphenylacetic acid is a readily available bifunctional molecule containing both a nucleophilic phenol and a carboxylic acid.

-

Alkylating Agent : Benzyl bromide is an excellent substrate for Sₙ2 reactions due to the primary nature of the halide and the stability of the transition state.

-

Base : A non-nucleophilic base such as potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the more acidic phenolic hydroxyl group over the carboxylic acid but is not so strong as to cause unwanted side reactions.

-

Solvent : A polar aprotic solvent like acetone or dimethylformamide (DMF) is preferred as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide and facilitating the Sₙ2 reaction.

-

Caption: Synthetic pathway for this compound via Williamson ether synthesis.

Experimental Protocol: Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxyphenylacetic acid (1.0 eq), potassium carbonate (1.5 eq), and acetone (10-15 mL per gram of starting material).

-

Addition of Reagent : While stirring, add benzyl bromide (1.1 eq) to the mixture.

-

Reflux : Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification : Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Recrystallization : The crude product can be further purified by recrystallization from a solvent system such as ethyl acetate/hexane to yield the final product as a white to off-white solid.

Reactivity Profile

The reactivity of this compound is governed by its two primary functional groups:

-

Carboxylic Acid : This group can undergo standard reactions such as esterification, amidation (e.g., coupling with amines using reagents like EDC/HOBt), reduction to an alcohol, and conversion to an acyl chloride. These reactions are fundamental in drug discovery for creating libraries of derivatives for structure-activity relationship (SAR) studies[5].

-

Benzyl Ether : The benzyl group can be cleaved under hydrogenolysis conditions (e.g., H₂/Pd-C) to regenerate the phenolic hydroxyl group. This deprotection strategy is useful when the phenol needs to be masked during earlier synthetic steps.

Spectroscopic and Analytical Characterization

The identity and purity of synthesized this compound must be confirmed through rigorous analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum provides a definitive fingerprint of the molecule. Expected signals include:

-

A broad singlet for the carboxylic acid proton (COOH), typically downfield (>10 ppm).

-

A singlet for the methylene protons of the benzyl group (O-CH₂-Ph) around 5.0-5.2 ppm.

-

A series of multiplets in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on both the phenylacetic acid and benzyl rings.

-

A singlet for the methylene protons of the acetic acid moiety (Ar-CH₂-COOH) around 3.6 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid (~175-180 ppm), the carbons of the two aromatic rings, and the two distinct methylene carbons.

-

IR (Infrared) Spectroscopy : The IR spectrum is useful for identifying the key functional groups. Expect to see:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group around 1700 cm⁻¹.

-

C-O stretching vibrations for the ether linkage.

-

C-H stretching and bending vibrations for the aromatic and aliphatic portions.

-

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mode, one would expect to observe the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode, corresponding to the molecular weight of 242.27 g/mol [2].

Caption: Workflow for the purification and analytical characterization of the compound.

Applications in Research and Development

This compound serves as a versatile building block in several areas of chemical research.

-

Medicinal Chemistry : Phenylacetic acid derivatives are prevalent in drug development[1]. This compound can be used as a starting material for synthesizing more complex molecules with potential therapeutic activities. For example, it can be incorporated into scaffolds targeting enzymes or receptors where the benzyloxy-phenyl moiety can engage in specific binding interactions within a protein's active site. The phenylacetic acid framework itself is a known scaffold for non-steroidal anti-inflammatory drugs (NSAIDs).

-

PROTACs and Linker Chemistry : The carboxylic acid handle allows for its conjugation to other molecules. In the field of targeted protein degradation, this compound could be used as a fragment or part of a linker in the design of Proteolysis Targeting Chimeras (PROTACs)[6].

-

Materials Science : Carboxylic acids are often used to functionalize surfaces or to create polymers and metal-organic frameworks (MOFs). The aromatic nature of this compound could lend itself to applications requiring specific electronic or stacking properties.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

-

Hazard Identification : This compound is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage. It may also cause respiratory irritation and is very toxic to aquatic life[2][7].

-

GHS Pictograms : Corrosion, Exclamation Mark, Environment.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H400 (Very toxic to aquatic life)[7].

-

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield[7][8].

-

Skin Protection : Wear nitrile or other suitable chemical-resistant gloves and a lab coat. Inspect gloves before use[7][8].

-

Respiratory Protection : Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a P95 (US) or P1 (EU EN 143) particle respirator may be necessary[7][8].

-

-

Handling and Storage :

-

First Aid Measures :

-

In case of eye contact : Rinse immediately and cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice[7][8].

-

In case of skin contact : Wash off with soap and plenty of water[7][8].

-

If inhaled : Move the person to fresh air. If not breathing, give artificial respiration[7][8].

-

If swallowed : Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell[7][9].

-

References

-

Chemical-Suppliers. (n.d.). This compound | CAS 1860-58-8. Retrieved from [Link]

-

University Course Material. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519916, (2-Benzyloxyphenyl)acetic acid. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet - this compound. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

University Course Material. (n.d.). Williamson Ether Synthesis Lab Procedure. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

University Course Material. (n.d.). Experiment 06: Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 290301, (Benzyloxy)acetic acid. Retrieved from [Link]

- Google Patents. (2005). WO2005009104A2 - Benzoic and phenyl acetic acid derivatives as hnf-4 modulators.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Merck Index. (n.d.). Phenylacetic Acid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). phenyl acetic acid, 103-82-2. Retrieved from [Link]

-

Supporting Information. (n.d.). General Experimental Procedures. Retrieved from [Link]

- Google Patents. (n.d.). EP0372486B1 - Benzoic-acid phenylacetic-acid derivatives, their preparation and their use as medicines.

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | CAS 1860-58-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. angenechemical.com [angenechemical.com]

- 8. aksci.com [aksci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-(3-(benzyloxy)phenyl)acetic acid (CAS: 1860-58-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-(benzyloxy)phenyl)acetic acid, a key organic intermediate. It covers physicochemical properties, synthesis, analytical characterization, applications in research, and safety protocols, designed to support laboratory and development activities.

Core Characteristics and Properties

This compound, also known as 3-benzyloxyphenylacetic acid, is a carboxylic acid derivative featuring a benzyl ether protecting group on a phenylacetic acid core.[1] This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its CAS registry number is 1860-58-8.[1][2][3][4]

Physicochemical Data Summary

A compilation of its key physical and chemical properties is essential for its effective use in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1][2][4] |

| Appearance | White crystals or powder | [5][6] |

| Melting Point | 121-125 °C | [1][4] |

| Boiling Point | 418.4 °C at 760 mmHg | [1] |

| Density | 1.201 g/cm³ | [1] |

| Flash Point | 158.3 °C | [1] |

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is most commonly achieved through a two-step process starting from 3-hydroxyphenylacetic acid. This method is reliable and scalable for laboratory purposes.

Step 1: Williamson Ether Synthesis The first step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is a classic Williamson ether synthesis, where the phenoxide, formed by deprotonating 3-hydroxyphenylacetic acid with a suitable base, acts as a nucleophile to attack benzyl bromide.

-

Causality: The use of a base like potassium carbonate (K₂CO₃) is critical. It is strong enough to deprotonate the acidic phenolic hydroxyl group (pKa ~10) but not the carboxylic acid (pKa ~4.5), leading to selective O-alkylation at the phenol position. An aprotic polar solvent like acetone or DMF facilitates the reaction by solvating the cation and allowing the phenoxide to be a free and active nucleophile.

Step 2: Work-up and Isolation After the reaction, an aqueous work-up is performed to remove inorganic salts and unreacted starting materials. The product is then extracted into an organic solvent and purified, typically by recrystallization, to yield the final product.

Detailed Laboratory Protocol

-

Reaction Setup: To a solution of 3-hydroxyphenylacetic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

-

Reagent Addition: Add benzyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Quenching and Extraction: After cooling, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Synthesis Workflow Diagram

Sources

- 1. This compound | CAS 1860-58-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 3-Benzyloxyphenylacetic Acid , 98% , 1860-58-8 - CookeChem [cookechem.com]

- 3. Angene - this compound | 1860-58-8 | MFCD02664806 | AG003BQY [japan.angenechemical.com]

- 4. (3-ベンジルオキシフェニル)酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-(3-(benzyloxy)phenyl)acetic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-(benzyloxy)phenyl)acetic acid, a notable derivative of phenylacetic acid, serves as a versatile building block in the landscape of organic synthesis and medicinal chemistry. Its structure, which features a carboxylic acid moiety and a protected phenol in the form of a benzyl ether, presents a unique scaffold for the development of complex molecules and active pharmaceutical ingredients (APIs). The benzyl protecting group allows for selective reactions at the carboxylic acid functional group, with the potential for subsequent deprotection to reveal the phenolic hydroxyl for further functionalization. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and its applications in research and drug development.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 242.27 g/mol | [1][2] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| CAS Number | 1860-58-8 | [1] |

| Melting Point | 121-125 °C | [1] |

| Boiling Point | 418.4 °C at 760 mmHg | [1] |

| Density | 1.201 g/cm³ | [1] |

| Flash Point | 158.3 °C | [1] |

Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this case, 3-hydroxyphenylacetic acid is treated with benzyl bromide and a suitable base to yield the desired product. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile.[3]

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

3-Hydroxyphenylacetic acid

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-hydroxyphenylacetic acid (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetone (10 volumes).

-

Addition of Benzyl Bromide: Stir the suspension at room temperature for 15 minutes. Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C for acetone) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash them with a small amount of acetone. Combine the filtrates and evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether. Transfer the solution to a separatory funnel and wash with 1 M HCl, followed by water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white solid.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized this compound.

Caption: Analytical workflow for product characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound. A reverse-phase method is typically employed.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is commonly used. The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better peak shape.[4][5]

-

Detection: UV detection at a wavelength of 254 nm is suitable for this aromatic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenylacetic acid moiety and the benzyl group, a singlet for the benzylic methylene protons (around 5.0 ppm), and a singlet for the methylene protons of the acetic acid group (around 3.6 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (around 178 ppm), the aromatic carbons, and the methylene carbons. For similar phenylacetic acid derivatives, characteristic shifts have been reported which can be used as a reference.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands include:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

-

C=O stretch: A strong, sharp peak around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.[6]

-

C-O stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the ether linkage and the carboxylic acid C-O.

-

Aromatic C-H and C=C stretches: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry. The phenylacetic acid scaffold is a key component in a variety of biologically active molecules.[7]

-

Intermediate in API Synthesis: The protected phenolic group and the reactive carboxylic acid make this compound a valuable intermediate for the synthesis of more complex drug candidates. The carboxylic acid can be readily converted to esters, amides, and other derivatives, while the benzyl group can be removed under various conditions to liberate the phenol for further reactions.[8]

-

Development of Novel Therapeutics: Phenylacetic acid derivatives have been investigated for a range of therapeutic applications, including their potential as anticancer agents and for the treatment of neurodegenerative diseases.[7] The structural motif of this compound can be incorporated into novel molecular designs to explore new pharmacological activities.

-

PROTAC Linkers: Phenylacetic acid derivatives can also be utilized as components of PROTAC (Proteolysis Targeting Chimera) linkers, which are bifunctional molecules that induce the degradation of specific proteins.[9]

Safety and Handling

This compound is harmful if swallowed and can cause skin and eye irritation. It is also very toxic to aquatic life.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

-

This compound | CAS 1860-58-8 | Chemical-Suppliers. Available at: [Link]

-

(2-Benzyloxyphenyl)acetic acid | C15H14O3 | CID 519916 - PubChem. Available at: [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Available at: [Link]

-

A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Available at: [Link]

-

Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information. Available at: [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. Available at: [Link]

-

A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - Arkivoc. Available at: [Link]

-

bmse000220 Phenylacetic Acid at BMRB. Available at: [Link]

-

Identification of Ethylenediurea and Benzyl (Phenoxy) Acetic Acid Derivatives, a potential Cocktail Therapy for Ischemia - Clinics in Oncology. Available at: [Link]

-

2 - Supporting Information. Available at: [Link]

-

Supporting Information - Wiley-VCH. Available at: [Link]

-

The Role of Specialty Chemicals in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. Available at: [Link]

-

Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. Available at: [Link]

-

Mobile Phase Selectivity. Available at: [Link]

-

Williamson ether synthesis - Wikipedia. Available at: [Link]

-

Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. Available at: [Link]

- WO2005009104A2 - Benzoic and phenyl acetic acid derivatives as hnf-4 modulators - Google Patents.

-

(PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media - ResearchGate. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. Available at: [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. Available at: [Link]

-

Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression - Frontiers. Available at: [Link]

-

FTIR spectra in CH 2 stretching range (2800–3000 cm − 1 ) obtained by... - ResearchGate. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 7. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives | MDPI [mdpi.com]

- 8. US20070010685A1 - Method of phenylacetic acid production - Google Patents [patents.google.com]

- 9. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]

A Strategic Guide to Elucidating the Mechanism of Action of Novel Phenylacetic Acid Analogs: A Case Study of 2-(3-(benzyloxy)phenyl)acetic acid

This document provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on determining the mechanism of action (MoA) for a novel chemical entity. We will use the hypothetical compound, 2-(3-(benzyloxy)phenyl)acetic acid—hereafter referred to as "BPAA"—as a case study to illustrate a logical, multi-pronged scientific strategy. While BPAA itself is not extensively characterized in public literature, its core phenylacetic acid scaffold is a well-known pharmacophore present in various bioactive molecules, including plant auxins and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This structural heritage provides a compelling rationale for a thorough investigation of its biological activity.

The following guide eschews a rigid template, instead presenting a dynamic and logical workflow that mirrors the real-world process of drug discovery research. Our approach is grounded in the principles of scientific integrity, emphasizing the use of orthogonal methodologies to build a robust and validated model of the compound's MoA.

Part 1: Initial Hypothesis Generation and Phenotypic Discovery

Before embarking on extensive molecular-level investigations, the initial phase focuses on generating a testable hypothesis. This involves a combination of computational prediction and broad-based cellular screening to identify a clear biological signal or phenotype.

In Silico Target Prediction

Computational methods serve as a cost-effective first step to prioritize experimental efforts. By analyzing the structure of BPAA, we can infer potential biological targets based on the principle of chemical similarity.

-

Ligand-Based Pharmacophore Modeling: The structure of BPAA is compared against extensive databases of known bioactive molecules. This can reveal similarities to compounds that bind to specific classes of enzymes or receptors. For instance, a structural resemblance to known cyclooxygenase (COX) inhibitors might suggest an anti-inflammatory potential.[3]

-

Target Prediction & Inverse Docking: Algorithms can screen the BPAA structure against a library of protein binding sites to calculate potential binding affinities, generating a ranked list of plausible targets.

Caption: In silico workflow for initial target hypothesis generation.

Phenotypic Screening: From Broad to Specific

The goal of phenotypic screening is to identify a consistent and measurable cellular response to BPAA. A tiered approach is most effective.

-

Broad Cytotoxicity/Cytostatic Screening: BPAA is first tested across a diverse panel of human cell lines (e.g., NCI-60 panel) at a range of concentrations. This initial screen determines if the compound has general cytotoxic effects or if it selectively inhibits the growth of certain cell types.

-

Targeted Phenotypic Assays: Based on the in silico predictions, more specific assays are deployed. If computational models suggested an immunomodulatory role, one might use an assay measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α release in macrophages.

Experimental Protocol: Macrophage Activation Assay

-

Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with a serial dilution of BPAA (e.g., 0.1 µM to 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known p38 inhibitor).

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 6 hours at 37°C.

-

Quantification: Collect the cell supernatant and quantify the concentration of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.

Table 1: Hypothetical Phenotypic Screening Data for BPAA

| Assay Type | Cell Line | Endpoint Measured | BPAA Activity (IC50) | Interpretation |

| Cytotoxicity | A549 (Lung Cancer) | Cell Viability (MTT) | > 100 µM | Not broadly cytotoxic |

| Cytotoxicity | MCF7 (Breast Cancer) | Cell Viability (MTT) | > 100 µM | Not broadly cytotoxic |

| Anti-inflammatory | RAW 264.7 | LPS-induced TNF-α | 5.2 µM | Potent anti-inflammatory effect |

| Proliferation | Jurkat (T-cell) | BrdU Incorporation | > 50 µM | Not a direct anti-proliferative |

The data in Table 1 strongly suggest that BPAA's primary effect is not cytotoxic but rather immunomodulatory, providing a clear direction for subsequent target identification efforts.

Part 2: Unbiased Target Identification and Validation

With a confirmed phenotype, the next critical phase is to identify the specific molecular target(s) of BPAA. Chemoproteomics offers a powerful, unbiased approach to discover these interactions directly in a biological system.[4]

Chemoproteomics: Affinity-Based Target Discovery

This strategy involves creating a chemical probe version of BPAA to "fish" for its binding partners within the cellular proteome.

Step-by-Step Workflow:

-

Probe Synthesis: Synthesize an analog of BPAA that incorporates a linker and a reactive handle (e.g., biotin). It is crucial to confirm that this new probe retains the biological activity of the parent compound.

-

Cell Lysate Preparation: Grow and harvest cells that exhibit the desired phenotype (e.g., RAW 264.7 macrophages). Prepare a native cell lysate that preserves protein structure and function.

-

Affinity Pulldown: Incubate the cell lysate with the biotinylated-BPAA probe. As a critical control, a parallel incubation is performed in the presence of a large excess of the original, non-biotinylated BPAA. True binding partners will be competed off the probe in this control sample.

-

Capture and Elution: Use streptavidin-coated beads to capture the biotinylated probe and any bound proteins. After washing away non-specific binders, the specifically bound proteins are eluted.

-

Protein Identification: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Candidate targets are those proteins that are significantly enriched in the probe-only sample compared to the competition control.

Caption: Workflow for affinity-based target identification.

Biophysical Validation of Direct Target Engagement

After identifying a list of high-confidence candidate proteins from the chemoproteomics screen, it is essential to validate the direct binding interaction using orthogonal, biophysical methods.[5]

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures binding events in real-time, providing quantitative data on affinity and kinetics.[6]

-

Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto a sensor chip surface.

-

Analyte Injection: Flow a series of precise concentrations of BPAA over the chip surface.

-

Data Acquisition: The SPR instrument detects changes in the refractive index at the surface as BPAA binds to the immobilized protein (association phase) and then dissociates when buffer is flowed over the chip (dissociation phase).

-

Kinetic Analysis: Fit the resulting sensorgrams to a binding model to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).

Table 2: Hypothetical SPR Binding Data for BPAA against Candidate Targets

| Candidate Protein | K₋ (Affinity) | kₐ (on-rate) (1/Ms) | kₔ (off-rate) (1/s) | Interpretation |

| MAP Kinase p38α | 1.2 µM | 2.5 x 10⁴ | 3.0 x 10⁻² | Validated Hit: High-affinity interaction. |

| Cyclooxygenase-2 | 25 µM | 1.1 x 10⁴ | 2.7 x 10⁻¹ | Weak interaction, likely not primary target. |

| Albumin | > 100 µM | - | - | Non-specific binder, discarded. |

This biophysical data confirms a direct, high-affinity interaction between BPAA and MAP Kinase p38α, establishing it as the lead candidate target.

Part 3: Delineating the Downstream Signaling Pathway

Validating the molecular target is a milestone, but understanding the functional consequences of this interaction is the essence of MoA elucidation. The final phase connects the direct binding event to the observed cellular phenotype.

Target Validation in a Cellular Context

To confirm that p38α is indeed the target responsible for the anti-inflammatory phenotype, we must show that its presence is required for BPAA's activity.

Protocol: siRNA-mediated Target Knockdown

-

Transfection: Transfect RAW 264.7 cells with either a non-targeting control siRNA or an siRNA specifically targeting p38α mRNA.

-

Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the p38α protein. Confirm knockdown via Western blot.

-

BPAA Treatment & Stimulation: Treat both control and knockdown cells with BPAA, followed by LPS stimulation as described in the initial phenotypic assay.

-

Phenotypic Readout: Measure TNF-α production. If p38α is the correct target, its knockdown should render the cells insensitive to the effects of BPAA, meaning BPAA will no longer be able to suppress TNF-α production.

Caption: Proposed mechanism of action for BPAA.

Conclusion

This guide has outlined a rigorous, multi-step strategy for elucidating the mechanism of action of a novel compound, using this compound as a working example. By integrating in silico prediction, phenotypic screening, unbiased chemoproteomics, biophysical validation, and cellular target validation, we can confidently progress from an initial observation of biological activity to a detailed molecular mechanism. This systematic and evidence-based approach is fundamental to modern drug discovery, enabling the development of safer and more effective therapeutics.

References

-

Chemoproteomics - Wikipedia. Wikipedia.

-

Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.

-

Tailored mode-of-action assays to enhance your drug discovery process. Nuvisan.

-

Biophysical Approaches to Small Molecule Discovery and Validation. UCSF Small Molecule Discovery Center.

-

What Are the Types of Biochemical Assays Used in Drug Discovery? Patsnap.

-

Synthesis of (2) Benzoyloxy Acetic Acid. PrepChem.com.

-

Benzoic and phenyl acetic acid derivatives as hnf-4 modulators. Google Patents.

-

2-Amino-2-(3-(benzyloxy)phenyl)acetic acid. CHIRALEN.

-

Buy 2-(3-(Pentyloxy)phenyl)acetic acid. MuseChem.

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI.

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.

-

(PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate.

-

(2-Benzyloxyphenyl)acetic acid | C15H14O3 | CID 519916. PubChem, NIH.

-

2-(3-(Aminomethyl)phenyl)acetic acid (3-Aminomethyl-phenylacetic acid) | PROTAC Linker. MedChemExpress.

-

(BENZYLOXY)(PHENYL)ACETIC ACID AldrichCPR. Sigma-Aldrich.

-

2-(4-(Benzyloxy)phenyl)acetic acid. ChemScene.

-

Phenylacetic acid - Wikipedia. Wikipedia.

-

(Benzyloxy)acetic acid | C9H10O3 | CID 290301. PubChem, NIH.

-

Acetic acid- and phenyl-p-benzoquinone-induced overt pain-like behavior depends on spinal activation of MAP kinases, PI(3)K and microglia in mice. PubMed.

-

(7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. PubMed Central, NIH.

-

Phenylacetic Acid | C8H8O2 | CID 999. PubChem, NIH.

-

Untargeted Metabolomics Reveals Metabolic Reprogramming Linked to HCC Risk in Late Diagnosed Tyrosinemia Type 1. MDPI.

-

(4-Benzyloxy)phenylacetic acid 98 6547-53-1. Sigma-Aldrich.

Sources

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 2-(3-(Pentyloxy)phenyl)acetic acid [smolecule.com]

- 4. Chemoproteomics - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]

An In-Depth Technical Guide to the Potential Biological Activity of 2-(3-(benzyloxy)phenyl)acetic acid

Abstract

Phenylacetic acid (PAA) and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the potential therapeutic applications of a specific derivative, 2-(3-(benzyloxy)phenyl)acetic acid. Drawing upon the established pharmacological profiles of related PAA compounds, this document outlines the hypothesized biological activities, proposes detailed experimental protocols for their investigation, and discusses potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel therapeutics based on the phenylacetic acid framework.

Introduction: The Phenylacetic Acid Scaffold - A Privileged Motif in Drug Discovery

The phenylacetic acid (PAA) core, a simple aromatic carboxylic acid, is a recurring structural motif in a multitude of biologically active compounds.[1][2] Nature utilizes this scaffold in plant hormones (auxins) and as an antimicrobial agent in ant secretions.[2] In humans, PAA is a metabolic byproduct of phenylalanine.[2] The versatility of the PAA backbone has been extensively leveraged in synthetic medicinal chemistry, leading to the development of drugs with diverse therapeutic applications, including antibiotics like penicillin and cephalosporins.[1]

Derivatives of PAA have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, analgesic, antipyretic, anticancer, and antimicrobial activities.[3][4][5][6] This wide array of biological responses underscores the potential of newly synthesized PAA derivatives, such as this compound, as candidates for novel drug discovery programs. The introduction of a benzyloxy group at the meta-position of the phenyl ring in this compound presents an intriguing modification that could modulate the compound's physicochemical properties and biological targets.

This guide will delve into the scientifically grounded hypotheses regarding the potential biological activities of this compound, providing a roadmap for its systematic investigation.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the extensive literature on PAA derivatives, we can postulate several key areas of potential biological activity for this compound. The presence of the benzyloxy group may influence the compound's lipophilicity, steric hindrance, and electronic properties, thereby affecting its interaction with biological targets.

Potential as an Anti-Inflammatory Agent

A significant number of PAA derivatives exhibit potent anti-inflammatory, analgesic, and antipyretic properties.[3][6][7] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[8][9]

Hypothesis: this compound may act as a selective or non-selective COX inhibitor, thereby reducing inflammation.

Mechanistic Rationale: The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that bind to the active site of COX enzymes. The benzyloxy group could potentially enhance binding affinity or selectivity for the COX-2 isoform, which is often upregulated at sites of inflammation.

Potential as an Anticancer Agent

The PAA scaffold has been a fertile ground for the discovery of novel anticancer agents. PAA itself and its derivatives have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including breast cancer.[4][10][11][12]

Hypothesis: this compound may possess antiproliferative and pro-apoptotic activity against cancer cells.

Mechanistic Rationale: Known anticancer mechanisms of PAA derivatives include the induction of apoptosis via the Fas/FasL signaling pathway, inhibition of nitric oxide synthase, and modulation of the aryl hydrocarbon receptor.[10] Furthermore, some benzyloxyphenyl derivatives have been identified as inhibitors of the STAT3 signaling pathway, a critical regulator of tumor cell proliferation and survival.[13][14] The benzyloxy moiety in the target compound could facilitate interactions within the STAT3 SH2 domain.

Potential as an Antimicrobial Agent

Phenylacetic acid and its derivatives have well-documented antimicrobial properties.[1][2][5] They can be effective against a range of bacteria by disrupting their cellular membranes.[15]

Hypothesis: this compound may exhibit antibacterial activity.

Mechanistic Rationale: The lipophilic nature of the benzyloxy group could enhance the compound's ability to penetrate bacterial cell walls and disrupt the cytoplasmic membrane, leading to leakage of intracellular components and cell death.[15]

Proposed Experimental Workflows for Biological Evaluation

To systematically investigate the hypothesized biological activities of this compound, a tiered approach of in vitro and in vivo assays is recommended.

Investigation of Anti-Inflammatory Activity

A logical workflow to assess the anti-inflammatory potential would involve initial in vitro screening followed by in vivo validation.

Experimental Protocols:

-

COX-1/COX-2 Inhibition Assay:

-

Utilize commercially available enzyme immunoassay (EIA) kits for COX-1 and COX-2.

-

Prepare a dilution series of this compound (e.g., 0.1 µM to 100 µM).

-

Incubate the compound with purified COX-1 or COX-2 enzyme and arachidonic acid as the substrate.

-

Measure the production of prostaglandin E2 (PGE2) to determine the IC50 value for each enzyme.

-

-

Lipopolysaccharide (LPS)-stimulated Macrophage Assay:

-

Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Pre-treat cells with varying concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measure nitric oxide (NO) production in the supernatant using the Griess reagent.

-

Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.

-

Investigation of Anticancer Activity

The evaluation of anticancer potential should begin with broad screening across different cancer cell lines, followed by mechanistic studies.

Experimental Protocols:

-

MTT/MTS Cell Viability Assay:

-

Seed cancer cells (e.g., breast cancer lines MCF-7, MDA-MB-468) in 96-well plates.[4]

-

Treat cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT or MTS reagent and incubate until color development.

-

Measure absorbance to determine cell viability and calculate IC50 values.[4]

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Stain cells with FITC-conjugated Annexin V and PI.

-

Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Investigation of Antimicrobial Activity

Standard microbiological assays can be employed to determine the antimicrobial spectrum and potency.

Experimental Protocols:

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

-

Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate broth media.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.[16]

-

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially modulate several key signaling pathways.

Data Summary and Interpretation

The following table provides a hypothetical summary of potential experimental outcomes for this compound, based on the activities of related PAA derivatives.

| Assay | Parameter | Hypothetical Result | Interpretation |

| COX-1/COX-2 Inhibition | IC50 (µM) | COX-1: >100COX-2: 15.5 | Potential for selective COX-2 inhibition, suggesting a favorable gastrointestinal safety profile. |

| LPS-stimulated Macrophages | IC50 (µM) for NO inhibition | 25.0 | Moderate anti-inflammatory activity at the cellular level. |

| MTT Assay (MCF-7 cells) | IC50 (µM) | 52.0 | Moderate cytotoxic activity against breast cancer cells.[12] |

| Broth Microdilution (S. aureus) | MIC (µg/mL) | 64 | Moderate antibacterial activity. |

Conclusion and Future Directions

The structural features of this compound, in the context of the known biological activities of the phenylacetic acid scaffold, strongly suggest its potential as a multi-faceted therapeutic agent. The proposed experimental workflows provide a clear and logical path for the comprehensive evaluation of its anti-inflammatory, anticancer, and antimicrobial properties.

Future research should focus on elucidating the precise molecular targets and mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs with modifications to the benzyloxy group and the phenyl ring, will be crucial for optimizing potency and selectivity. Furthermore, in vivo studies in relevant disease models will be essential to validate the therapeutic potential of this promising compound. The insights gained from such investigations could pave the way for the development of a new class of PAA-based therapeutics.

References

- Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: Potential mechanisms of action - ResearchG

- Phenylacetic acid deriv

- Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Consider

- US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google P

- Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells - Pharmaceutical Sciences.

- Phenylacetate: a novel nontoxic inducer of tumor cell differenti

- Phenylacetic acid - Wikipedia.

- phenylacetic acid - OiPub - One hub for science.

- 2-(4-Fluorophenyl)

- 2-(4-Fluorophenyl)

- Buy 2-(3-(Pentyloxy)phenyl)acetic acid.

- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv

- Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling p

- Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies - MDPI.

- (2-Benzyloxyphenyl)acetic acid | C15H14O3 | CID 519916 - PubChem - NIH.

- In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in r

- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers.

- The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed.

- Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digit

- Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)

- Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors | Request PDF - ResearchG

- Substituted (2-phenoxyphenyl)

- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI.

- Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed.

- In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol - PMC.

- Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)

- 6547-53-1 | 2-(4-(Benzyloxy)phenyl)acetic acid - ChemScene.

- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC - PubMed Central.

- Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Rel

- Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)

- Antimicrobial and antioxidant properties of phenolic acids alkyl esters - SciSpace.

- The biological in vitro effect and selectivity shown by a CoII complex of 2-(2-hydroxyphenylazo)-indole-3′-acetic acid on three distinctly different cancer cells - RSC Publishing Home.

- Synthesis of 2-[(3,4,5-Triphenyl)

- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv

- Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces - PubMed.

- 2-(3-(Aminomethyl)phenyl)acetic acid (3-Aminomethyl-phenylacetic acid) | PROTAC Linker.

- Future Antimicrobials: Natural and Functionalized Phenolics - MDPI.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 6. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 2-(3-(Pentyloxy)phenyl)acetic acid [smolecule.com]

- 9. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phenylacetate: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(3-(benzyloxy)phenyl)acetic acid" structural analogs

An In-depth Technical Guide to the Structural Analogs of 2-(3-(benzyloxy)phenyl)acetic acid

Authored by a Senior Application Scientist

Introduction: The Phenylacetic Acid Scaffold as a Privileged Structure in Drug Discovery

Phenylacetic acid and its derivatives represent a versatile and highly significant class of compounds in medicinal chemistry.[1][2][3] The inherent structural features of this scaffold—a phenyl ring linked to a carboxylic acid moiety by a methylene bridge—provide an excellent platform for designing molecules with a broad spectrum of biological activities.[1][4] From the well-known non-steroidal anti-inflammatory drug (NSAID) Diclofenac to its role as a precursor in the synthesis of penicillin G, phenylacetic acid derivatives have demonstrated considerable therapeutic impact.[5][6] The subject of this guide, this compound, serves as an exemplary starting point for exploring the chemical space of its structural analogs. The presence of the benzyloxy group at the meta-position offers a key site for modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

This guide provides a comprehensive overview of the design, synthesis, and potential biological evaluation of structural analogs of this compound. We will delve into the principles of bioisosterism to guide analog design, explore robust synthetic methodologies, and discuss potential therapeutic applications based on the established pharmacology of this compound class.